molecular formula C11H9F2NO2 B2909196 N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide CAS No. 2361640-69-7

N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide

Cat. No. B2909196
CAS RN: 2361640-69-7
M. Wt: 225.195
InChI Key: HVFINPBDCGRBHQ-UHFFFAOYSA-N
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Description

N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, and there is ongoing research to further understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide is not fully understood. However, it has been proposed that this compound can inhibit the activity of a protein called SIRT2, which is involved in various cellular processes, including cell division and DNA repair (Kumar et al., 2017). By inhibiting the activity of SIRT2, N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide may disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects
N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells (Kumar et al., 2017). Moreover, N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its effects on cancer cells can be easily measured using various assays. Moreover, N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide has been shown to have a high selectivity for cancer cells, which reduces the risk of off-target effects.
However, there are also some limitations associated with the use of N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in vivo. Moreover, the mechanism of action of N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide. One area of interest is to further understand the mechanism of action of this compound. This may involve identifying the specific targets of N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide and investigating how these targets are involved in cancer progression.
Another area of interest is to optimize the therapeutic potential of N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide. This may involve developing new formulations of this compound that have a longer half-life and are more effective in vivo. Moreover, future research may focus on identifying biomarkers that can predict the response of cancer cells to N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide, which may help to personalize cancer therapy.
Conclusion
N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential applications in cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. The mechanism of action of N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of SIRT2. Future research on N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide may focus on further understanding its mechanism of action and optimizing its therapeutic potential.

Synthesis Methods

N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry (Kumar et al., 2017).

Scientific Research Applications

N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide has been studied extensively for its potential applications in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma (Kumar et al., 2017). Moreover, N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.

properties

IUPAC Name

N-[3-(2,2-difluoroacetyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-9(15)14-8-5-3-4-7(6-8)10(16)11(12)13/h2-6,11H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFINPBDCGRBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide

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